Ethene, tetrafluoro-, telomer with pentafluoroiodoethane
Overview
Description
Synthesis Analysis
The synthesis of perfluorinated tetrafluoroethylene telomers, such as TFE-TPI, has been studied in detail . The process involves radiation-initiated telomerization of tetrafluoroethylene in perfluoromethylcyclohexane and perfluoro-1,3-dimethylcyclohexane . The resulting perfluorinated telomers have been confirmed to include fragments of solvent molecules in their composition .Chemical Reactions Analysis
The chemical reactions involving TFE-TPI are primarily related to its synthesis. The telomerization of tetrafluoroethylene is initiated by radiation and results in telomers with the general formula R1(CF2CF2)nR2 . The composition of the end groups R1 and R2 depends on the solvent in which the synthesis was carried out .Scientific Research Applications
Environmental Remediation
Research has demonstrated the effectiveness of microbial populations in reductively dechlorinating tetrachloroethene (a related chlorinated solvent) to ethene, highlighting potential applications in groundwater pollutant remediation. Strain 195, a bacterium capable of this transformation, suggests the use of bioremediation techniques for treating contaminated water sources (Maymó-Gatell et al., 1997).
Industrial Solvent Transformation
Studies on the biotransformation of chlorinated organic solvents like tetrachloroethene and trichloroethene in groundwater have uncovered natural degradation pathways that could inform the development of environmental cleanup strategies. These transformations are facilitated by microbial action and environmental conditions conducive to reductive dehalogenation, offering insights into the fate of industrial solvents in the environment (Parsons et al., 1985).
Materials Science and Chemistry
In materials science, the synthesis and characterisation of tetrakis(ferrocenylethynyl)ethene demonstrate the compound's potential in creating materials with unique electrochemical properties. This research could inform the development of novel materials for electronic applications, leveraging the unique properties of fluorinated ethenes (Vincent et al., 2016).
Polymerization Catalysts
Research on novel polymerization catalysts for ethene based on magnesium chloride supported vanadium chlorides has opened up new avenues for the synthesis of polyethylene and other polymers. Such catalysts are crucial for the polymer industry, affecting the efficiency and types of polymers that can be produced (Hartill et al., 1990).
Sensing and Gas Adsorption
A luminescent metal-organic framework constructed using a tetraphenylethene-based ligand has been shown to be capable of sensing volatile organic compounds, demonstrating the potential of fluorinated ethenes in the development of sensitive detection and adsorption systems for environmental monitoring and industrial applications (Liu et al., 2015).
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFRAQTPUVTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethene, tetrafluoro-, telomer with pentafluoroiodoethane | |
CAS RN |
25398-32-7 | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25398-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025398327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.